molecular formula C7H15Cl2N3 B13461687 methyl[1-(4-methyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride

methyl[1-(4-methyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride

Cat. No.: B13461687
M. Wt: 212.12 g/mol
InChI Key: OWROVNNZARFINA-UHFFFAOYSA-N
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Description

Methyl[1-(4-methyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride is a synthetic organic compound featuring an imidazole ring substituted with a methyl group at the 4-position and an ethylamine side chain methylated at the terminal nitrogen. The dihydrochloride salt form enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical and biochemical research.

Properties

Molecular Formula

C7H15Cl2N3

Molecular Weight

212.12 g/mol

IUPAC Name

N-methyl-1-(5-methyl-1H-imidazol-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C7H13N3.2ClH/c1-5-4-9-7(10-5)6(2)8-3;;/h4,6,8H,1-3H3,(H,9,10);2*1H

InChI Key

OWROVNNZARFINA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C(C)NC.Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclization and Formation of Imidazole Core

A common approach starts with α-haloketones and guanidine derivatives or acetylguanidine as precursors to form the imidazole ring through cyclization reactions. For example, acetylguanidine reacts with α-bromo ketones in polar aprotic solvents like dimethylformamide (DMF) under controlled temperature to form 2-acetamidoimidazole intermediates.

  • Reaction conditions: The α-bromo ketone solution is added dropwise to acetylguanidine in DMF at temperatures maintained between room temperature and 30 °C to control exothermicity and improve yield.
  • Optimization: Slower addition rates and reduced solvent volumes have been shown to increase yields significantly (up to ~69%) while minimizing by-products such as imidazo[1,2-a]imidazole derivatives.
  • Scale-up: The reaction is scalable to 100 g quantities with yields around 57-60%, and product purity exceeding 97% by HPLC analysis.
Parameter Optimized Value
Solvent Dimethylformamide (DMF)
Temperature 20-30 °C
Addition Rate Slow, dropwise over several hours
Yield 57-69% (isolated)
Purity >97% (HPLC)

Hydrolysis to 2-Aminoimidazole

The 2-acetamidoimidazole intermediate undergoes hydrolysis under acidic conditions to yield the free 2-aminoimidazole derivative.

  • Conditions: Treatment with 6 molar hydrochloric acid at 80 °C for 3 hours.
  • Yield: High conversion with isolated yields around 96%.
  • Notes: The hydrolysis step is critical to expose the amino group for subsequent methylation.

Methylation of the Aminoimidazole

The key methylation step involves converting the free amino group to a methylated amine.

  • Reagents: Iodomethane is used as the methylating agent.
  • Base: Sodium hydride is preferred over potassium carbonate or sodium hydroxide for efficient methylation.
  • Solvent: DMF is used to dissolve reactants and facilitate stirring.
  • Conditions: Reaction performed at low temperature (around -10 °C) to control reaction rate and minimize by-products.
  • Yield: Optimized conditions yield about 45% methylated product.
  • Purification: Crude product can be recrystallized from ethanol for enhanced purity.
Parameter Optimized Value
Methylating Agent Iodomethane (1.25 equiv.)
Base Sodium hydride
Solvent Dimethylformamide (DMF)
Temperature Approximately -10 °C
Yield ~45%

Formation of Dihydrochloride Salt

The final compound is isolated as the dihydrochloride salt to improve stability and solubility.

  • Method: Treatment of the free base with hydrogen chloride gas or hydrochloric acid solution.
  • Conditions: Usually carried out in an organic solvent or aqueous medium at ambient temperature.
  • Outcome: Formation of crystalline dihydrochloride salt suitable for pharmaceutical use.

Analytical Data and Characterization

Research Discoveries and Optimization Insights

  • Controlled addition of α-bromo ketones to acetylguanidine reduces exothermic side reactions, improving yield and scalability.
  • Use of sodium hydride as a base in methylation enhances reaction efficiency compared to other bases.
  • Lower solvent volumes and temperature control during cyclization and methylation steps reduce by-product formation.
  • The dihydrochloride salt form is preferred for pharmaceutical applications due to enhanced stability and bioavailability.

Summary Table of Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Cyclization Acetylguanidine + α-bromo ketone, DMF, 20-30 °C, slow addition 57-69 Scale-up feasible, high purity
Hydrolysis 6 M HCl, 80 °C, 3 h ~96 Converts acetamido to amino
Methylation Iodomethane (1.25 equiv), NaH, DMF, -10 °C ~45 Base choice critical, recrystallization improves purity
Salt Formation HCl gas or aqueous HCl, ambient temperature Quantitative Forms stable dihydrochloride salt

Chemical Reactions Analysis

Oxidation Reactions

The imidazole ring demonstrates selective oxidation behavior. Key findings include:

Oxidizing Agent Conditions Products Yield Mechanistic Pathway
H<sub>2</sub>O<sub>2</sub> (30%)RT, 24 h2-oxoimidazole derivative58%Electrophilic attack at C-2 position, forming an N-oxide intermediate
KMnO<sub>4</sub> (0.1 M)Acidic, 60°C4-methylimidazole-2-carboxylic acid42%Radical-mediated cleavage of the imidazole ring

Case Study : Oxidation with H<sub>2</sub>O<sub>2</sub> in ethanol at room temperature produced a stable N-oxide confirmed by <sup>1</sup>H NMR (δ 8.2 ppm, singlet for N-O group).

Reduction Reactions

The ethylamine side chain undergoes reductive modifications:

Reducing Agent Conditions Products Yield Selectivity
NaBH<sub>4</sub>MeOH, 0°CPrimary amine (side chain)89%Selective reduction of Schiff base intermediates
LiAlH<sub>4</sub>THF, refluxN-methylimidazolylpropaneamine76%Full reduction of amide bonds (if present)

Mechanism : NaBH<sub>4</sub> preferentially reduces imine intermediates formed during condensation reactions, leaving the imidazole ring intact.

Substitution Reactions

The imidazole C-2 position is highly reactive toward electrophiles:

Reagent Conditions Products Regioselectivity
ClCH<sub>2</sub>COClDCM, pyridine2-chloroacetyl derivative>90% at C-2
HNO<sub>3</sub> (conc.)H<sub>2</sub>SO<sub>4</sub>, 0°C4-methyl-2-nitroimidazole68%

Key Observation : Halogenation occurs exclusively at C-2 due to electron-donating effects of the methyl group at C-4 .

Alkylation and Acylation

The primary amine group participates in nucleophilic reactions:

Reaction Type Reagent Products Catalyst
AcylationAcetyl chlorideN-acetylated derivativeDMAP
AlkylationBenzyl bromideN-benzyl tertiary amineK<sub>2</sub>CO<sub>3</sub>

Industrial Application : Alkylation products show enhanced bioavailability in pharmacokinetic studies (t<sub>1/2</sub> increased from 2.1 to 5.8 h) .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds reveals distinct reactivity profiles:

Compound Oxidation Rate (H<sub>2</sub>O<sub>2</sub>) Reduction Efficiency (NaBH<sub>4</sub>) C-2 Substitution Yield
Target compound58%89%90%
1-methylimidazole12%N/A45%
4-phenylimidazole63%78%82%

Data sourced from controlled experiments in acetonitrile/water (1:1) .

Mechanistic Insights

  • Ring-Opening Reactions : Under strong acidic conditions (6 M HCl, 80°C), the imidazole ring undergoes hydrolysis to form linear diamines .

  • Tautomerism : The 1H-imidazole tautomer predominates (95:5 ratio) in aqueous solutions, affecting reaction kinetics .

Industrial-Scale Optimization

Large-scale reactions (500 g batches) employ:

  • Continuous Flow Reactors : Improved yield (92% vs. 78% batch) for acylation reactions

  • Crystallization : Ethanol/water (3:1) achieves >99% purity post-reduction

This compound’s versatility in nucleophilic and electrophilic transformations makes it valuable for pharmaceutical intermediates, particularly in synthesizing kinase inhibitors and antimicrobial agents .

Mechanism of Action

The mechanism of action of methyl[1-(4-methyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to other imidazole-based amines, particularly those with dihydrochloride salt forms or analogous substituents. Below is a systematic analysis based on structural and functional similarities:

Histamine Dihydrochloride

  • Structure : Histamine dihydrochloride (2-(1H-imidazol-4-yl)ethanamine dihydrochloride) shares the imidazole core and ethylamine side chain but lacks the 4-methyl substitution on the imidazole ring and the terminal methyl group on the amine .
  • Physicochemical Properties :
    • Solubility : Histamine dihydrochloride is highly water-soluble, a trait likely shared by the target compound due to its ionic dihydrochloride form.
    • Stability : Both compounds benefit from salt forms to prevent degradation under standard storage conditions.
  • Biological Relevance : Histamine is a neurotransmitter and immune modulator, whereas the target compound’s methyl substitutions may alter receptor binding specificity or metabolic stability.

5-(4-Phenylphenyl)-1H-Imidazol-2-Amine Hydrochloride

  • Structure : This compound (CAS 842155-16-2) features a biphenyl group attached to the imidazole ring, contrasting with the simpler methyl and ethylamine substituents in the target compound .

2-[(2-Aminoethyl)Dithio]Ethane-1-Amine

  • Handling and Safety: Storage: The disulfide compound requires refrigeration (2–8°C) and protection from oxidizers, whereas the target compound’s storage conditions are unspecified but likely less stringent due to its lack of reactive sulfur groups. Toxicity: Limited toxicological data exist for both compounds, but the disulfide’s decomposition products (e.g., sulfur oxides) pose additional hazards .

1H-Imidazol-2-ylmethanol Hydrochloride

  • Structure : This compound (CAS 116177-22-1) replaces the ethylamine chain with a hydroxymethyl group, reducing its basicity and altering solubility .
  • Applications : Hydroxymethyl derivatives are often intermediates in drug synthesis, whereas the target compound’s amine group may facilitate direct biological interactions.

Biological Activity

Methyl[1-(4-methyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride is a compound derived from imidazole, a nitrogen-containing heterocycle known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, antioxidant effects, and potential applications in pharmaceuticals.

Chemical Structure and Properties

The chemical structure of this compound features an imidazole ring with a methyl group at the 4-position and an ethylamine side chain. This unique configuration contributes to its biological properties, particularly its interaction with various biological macromolecules.

1. Antimicrobial Properties

Imidazole derivatives have been extensively studied for their antibacterial and antifungal activities. This compound has shown promising results against several bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Effectiveness
E. coli20 µg/mLModerate
S. aureus30 µg/mLHigh
P. aeruginosa50 µg/mLLow

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against E. coli and S. aureus, with MIC values indicating effective inhibition of bacterial growth .

2. Antioxidant Activity

The compound is also believed to possess antioxidant properties, which can be attributed to its ability to scavenge free radicals. This activity is crucial for mitigating oxidative stress in biological systems, potentially reducing the risk of chronic diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of imidazole derivatives, providing insights into the mechanisms of action and potential therapeutic applications.

Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various imidazole derivatives, including this compound, against resistant strains of bacteria. The compound demonstrated comparable effectiveness to standard antibiotics like ceftriaxone, particularly against S. aureus .

Case Study 2: Antioxidant Properties
Research highlighted the antioxidant capacity of imidazole derivatives, showing that they could significantly reduce oxidative stress markers in cellular models. This suggests a potential role in preventing oxidative damage related to neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl[1-(4-methyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Imidazole ring formation via cyclization of glyoxal derivatives with ammonia and methylamine .
  • Step 2 : Alkylation at the 2-position using ethylamine derivatives under basic conditions (e.g., NaH in DMF) .
  • Step 3 : Salt formation via HCl gas bubbling in anhydrous ethanol to yield the dihydrochloride .
  • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry of alkylating agents to minimize byproducts (e.g., over-alkylation) .

Q. How can the purity and structural identity of this compound be validated in academic research?

  • Analytical Techniques :

MethodParametersReference
¹H NMR D₂O as solvent, internal standard (e.g., ethyl paraben) for quantitative purity .
HPLC C18 column, mobile phase: 0.1% TFA in H₂O/ACN gradient, UV detection at 254 nm .
Elemental Analysis Compare experimental vs. theoretical C, H, N, Cl content (±0.4% tolerance) .

Q. What crystallographic strategies are effective for resolving the crystal structure of this compound?

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer .
  • Refinement : SHELXL for small-molecule refinement; apply TWIN commands if twinning is detected .
  • Validation : Check for PLATON alerts (e.g., solvent-accessible voids) and R-factor convergence (<5%) .

Advanced Research Questions

Q. How can structural contradictions (e.g., tautomerism in the imidazole ring) be resolved using computational and experimental methods?

  • Approach :

  • DFT Calculations : Compare energy minima of tautomers (e.g., 1H vs. 3H-imidazole) using Gaussian09 with B3LYP/6-31G* basis set .
  • X-ray Crystallography : Confirm dominant tautomer via electron density maps; hydrogen-bonding networks may stabilize specific forms .

Q. What in vitro assays are suitable for studying this compound’s activity as a GPCR modulator?

  • Methods :

  • Radioligand Binding : Compete with ³H-labeled antagonists (e.g., histamine H₃ receptor) in HEK293 cell membranes .
  • Functional Assays : Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 dye) to assess agonism/antagonism .
  • Data Interpretation : EC₅₀/IC₅₀ values <1 µM suggest high potency; use Schild analysis for allosteric effects .

Q. How can impurity profiles be characterized during scale-up synthesis?

  • Strategies :

  • LC-HRMS : Identify byproducts (e.g., N-oxide derivatives) with m/z accuracy <2 ppm .
  • Synthesis Control : Optimize pH during salt formation to avoid degradation (pH 4–6 recommended) .
  • Reference Standards : Use certified impurities (e.g., cimetidine amide dihydrochloride) for spiking experiments .

Q. What stability-indicating methods are recommended for long-term storage studies?

  • Protocol :

  • Accelerated Stability : Expose samples to 40°C/75% RH for 6 months; monitor degradation via LC-MS .
  • Storage Conditions : Airtight containers with desiccants at –20°C; avoid light exposure .

Q. How can molecular docking predict binding modes of this compound with target proteins?

  • Workflow :

  • Protein Preparation : Retrieve GPCR structures (e.g., PDB ID: 6DDF); optimize hydrogen bonding with Schrödinger Maestro .
  • Docking : Use Glide SP mode; prioritize poses with imidazole nitrogen interactions (e.g., π-stacking with Phe⁷.³⁸) .
  • Validation : Compare docking scores (GlideScore < –6 kcal/mol) with experimental IC₅₀ values .

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